molecular formula C16H16O2 B6397087 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid CAS No. 1261902-84-4

4-(2,3-Dimethylphenyl)-3-methylbenzoic acid

Cat. No.: B6397087
CAS No.: 1261902-84-4
M. Wt: 240.30 g/mol
InChI Key: RZQWMMUFJYJERG-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a benzoic acid core substituted with a 2,3-dimethylphenyl group and an additional methyl group at the 3-position. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

The resulting product is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst such as iron (Fe).

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 4-(2,3-Dimethylphenyl)-3-methylbenzyl alcohol or aldehyde.

    Substitution: Formation of halogenated derivatives such as this compound bromide or chloride.

Scientific Research Applications

4-(2,3-Dimethylphenyl)-3-methylbenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aromatic ring and carboxylic acid group allows for interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

4-(2,3-Dimethylphenyl)-3-methylbenzoic acid can be compared with other similar compounds, such as:

    4-(2,3-Dimethylphenyl)benzoic acid: Lacks the additional methyl group at the 3-position.

    3-Methylbenzoic acid: Lacks the 2,3-dimethylphenyl group.

    2,3-Dimethylbenzoic acid: Lacks the 3-methylbenzoic acid core.

The uniqueness of this compound lies in the combination of the 2,3-dimethylphenyl group and the 3-methylbenzoic acid core, which can influence its chemical properties and reactivity.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-5-4-6-15(12(10)3)14-8-7-13(16(17)18)9-11(14)2/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQWMMUFJYJERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688927
Record name 2,2',3'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-84-4
Record name 2,2',3'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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